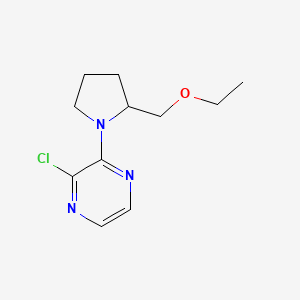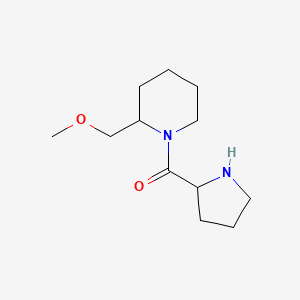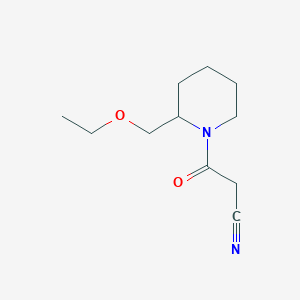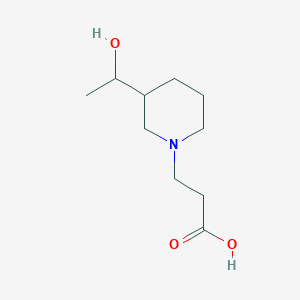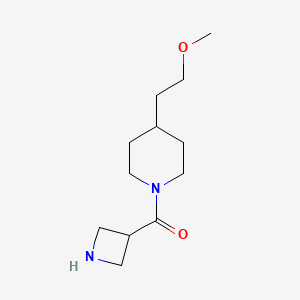
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone, also known as AZT, is a synthetic molecule belonging to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. AZT has a variety of applications in scientific research, ranging from its use as a synthetic intermediate in the production of pharmaceuticals to its use as a tool for studying the mechanisms of action of various biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone and related compounds have been the subject of various research studies focusing on their synthesis and transformation into other chemical structures. For instance, research has detailed the synthesis of novel 3-oxopiperidin-2-ones from certain azetidin-2-ones, demonstrating a method to transform these compounds into piperidines and pyrrolidines, highlighting their potential as intermediates in chemical synthesis (Dejaegher et al., 2008). Other studies have explored the asymmetric synthesis of specific azetidin-2-ones and their conversion into functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).
Chemical Properties and Mechanistic Insights
Research has also been conducted on the rearrangement of azetidin-2-ones to produce highly functionalized compounds, providing detailed insights into the reaction mechanisms and the properties of these compounds (Dejaegher & de Kimpe, 2004). Furthermore, the study of 2-azetidinones as precursors for pincer ligands in the context of metal-promoted degradation has contributed to our understanding of their structural and spectroscopic properties, adding valuable information to the field of coordination chemistry (Casarrubios et al., 2015).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry, azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone derivatives have been evaluated for their potential in various biological activities. Notable among these is the evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which was found to be a promising catalyst for asymmetric addition reactions, indicating its potential applicability in producing chiral compounds (Wang et al., 2008). Other studies have explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the biological activity of these compounds against various bacterial and fungal strains (Patel et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various proteins and enzymes
Mode of Action
The presence of an amine group in the structure suggests potential for peptide coupling reactions .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities, suggesting potential effects on pathways related to microbial growth and survival .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial and antifungal activities , suggesting potential effects on microbial cell structures and functions.
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYTUSBWYWDBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



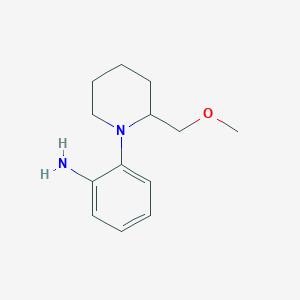

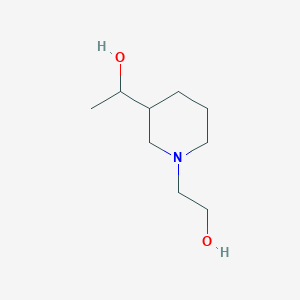
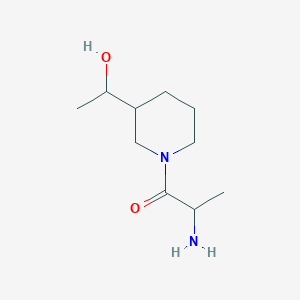

![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
